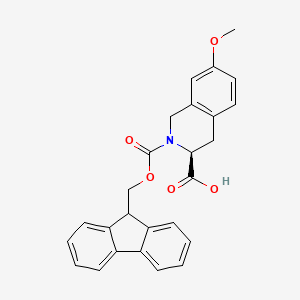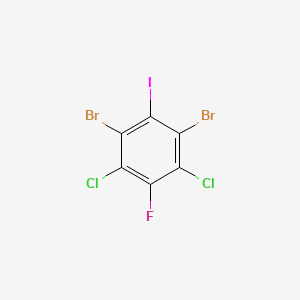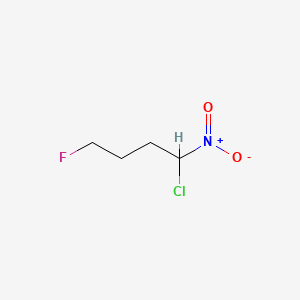![molecular formula C7H6F2O2 B15201592 (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and an oxabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of enantioselective construction techniques. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This method involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques used for the synthesis of related bicyclic compounds, such as the use of stereoselective transformations and desymmetrization processes, would be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions would depend on the desired products and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions would vary depending on the type of reaction and the reagents used. For example, oxidation reactions might yield different oxidized forms of the compound, while substitution reactions could result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[32
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It might be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects would depend on its specific applications. In general, the compound could interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- (1S,2R,4S,5R)-2,4-dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-one
- (1S,2R,4S,5R)-1-(3-hydroxypropyl)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Uniqueness
The uniqueness of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one lies in the presence of the two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for studying the effects of fluorine substitution in bicyclic structures.
Eigenschaften
Molekularformel |
C7H6F2O2 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6F2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5+,6- |
InChI-Schlüssel |
MCOADYZBCGJIJF-GUCUJZIJSA-N |
Isomerische SMILES |
C1=C[C@H]2[C@H](C(=O)[C@H]([C@@H]1O2)F)F |
Kanonische SMILES |
C1=CC2C(C(=O)C(C1O2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


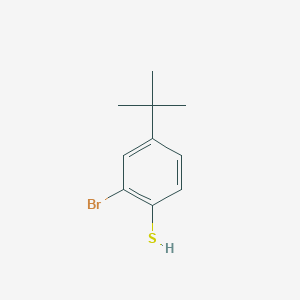
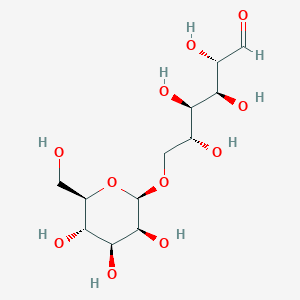
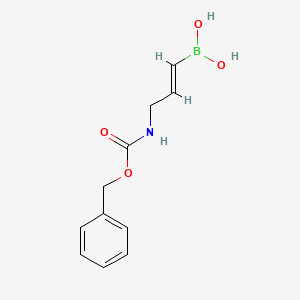
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
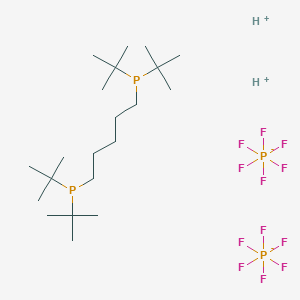
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)


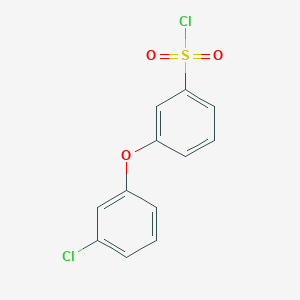
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
